molecular formula C27H22FN3O5S B2825966 N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 892281-23-1

N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2825966
CAS No.: 892281-23-1
M. Wt: 519.55
InChI Key: XGCAWYYYLAZQHI-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-fluorobenzyl group and at position 2 with a thioacetamide moiety linked to a 3,4-dimethoxyphenyl ring. The 4-fluorobenzyl group enhances lipophilicity and receptor binding, while the 3,4-dimethoxyphenyl moiety may improve solubility and metabolic stability.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[3-[(4-fluorophenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O5S/c1-34-21-12-11-18(13-22(21)35-2)29-23(32)15-37-27-30-24-19-5-3-4-6-20(19)36-25(24)26(33)31(27)14-16-7-9-17(28)10-8-16/h3-13H,14-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCAWYYYLAZQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=CC=CC=C53)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Thieno[3,2-d]pyrimidinone Derivatives
  • Compound (): 2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Core: Thieno[3,2-d]pyrimidinone (sulfur-containing) vs. benzofuro[3,2-d]pyrimidinone (oxygen-containing). Substituents: Benzyl (non-fluorinated) at position 3 and 3-methoxyphenyl acetamide.
Pyrimidine-Based Inhibitors ()
  • Compound 18 : 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
    • Core : Simplified dihydropyrimidin-4-one lacking fused aromatic rings.
    • Substituents : 2,4-Dimethoxyphenyl and trifluoromethyl benzothiazole.
    • Implications : The trifluoromethyl group enhances metabolic stability and membrane permeability, while the absence of a fused ring system reduces steric hindrance .

Functional Group Modifications

Fluorinated vs. Non-Fluorinated Analogs
  • Target Compound : 4-fluorobenzyl group at position 3.
  • Analog (): N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Substituents: Pyridinyl instead of fluorobenzyl.
Methoxy Positioning ()
  • G1-4 () : 3,5-Dimethoxybenzyl substituent.
  • Compound 19 () : 3,5-Dimethoxyphenyl vs. target’s 3,4-dimethoxyphenyl.
    • Implications : Para-substituted methoxy groups (as in the target) may enhance solubility compared to meta-substituted analogs due to altered polarity .

Tabulated Comparison of Key Analogs

Compound Name (Source) Core Structure Key Substituents Pharmacological Notes
Target Compound Benzofuro[3,2-d]pyrimidinone 4-fluorobenzyl, 3,4-dimethoxyphenyl High lipophilicity, kinase/chemokine target potential
G1-4 () Thieno[3,2-d]pyrimidinone 3,5-dimethoxybenzyl, trifluoromethyl Enhanced metabolic stability
Compound 18 () Dihydropyrimidinone 2,4-dimethoxyphenyl, trifluoromethyl CK1 inhibition, reduced steric bulk
Compound Thieno[3,2-d]pyrimidinone Benzyl, 3-methoxyphenyl Lower electronegativity vs. fluorinated analogs

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